molecular formula C16H15ClN2O2 B11682690 2-(4-chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 106825-36-9

2-(4-chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Katalognummer: B11682690
CAS-Nummer: 106825-36-9
Molekulargewicht: 302.75 g/mol
InChI-Schlüssel: MHXIDJHECQNMPU-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound with a complex structure, featuring both chlorophenoxy and methylbenzylidene groups

Vorbereitungsmethoden

The synthesis of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Analyse Chemischer Reaktionen

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can be compared with similar compounds such as:

    2-methyl-4-chlorophenoxyacetic acid (MCPA): This compound is used as a herbicide and has similar structural features but different applications.

    4-chlorophenoxyacetic acid: Another related compound used in plant growth regulation.

    4-methylbenzaldehyde: A precursor used in the synthesis of various organic compounds.

The uniqueness of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Eigenschaften

CAS-Nummer

106825-36-9

Molekularformel

C16H15ClN2O2

Molekulargewicht

302.75 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-2-4-13(5-3-12)10-18-19-16(20)11-21-15-8-6-14(17)7-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI-Schlüssel

MHXIDJHECQNMPU-VCHYOVAHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.